molecular formula C12H22O6 B1588251 Diethoxyethyl succinate CAS No. 26962-29-8

Diethoxyethyl succinate

Cat. No. B1588251
CAS RN: 26962-29-8
M. Wt: 262.3 g/mol
InChI Key: SWQUTKGVXGTROS-UHFFFAOYSA-N
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Description

Diethoxyethyl Succinate, also known as DES, is a diester of Ethoxyethanol and succinic acid . It is primarily used as a softening agent in cosmetics and skincare products . It has a refreshing, smooth, and non-sticky property . It can dissolve in water (1-3%) and oil (highly polar fats), and it has good hair penetration and spreading ability .


Molecular Structure Analysis

The molecular formula of Diethoxyethyl Succinate is C12H22O6 . Its molecular weight is 262.3 . It is achiral, with no defined stereocenters .


Physical And Chemical Properties Analysis

Diethoxyethyl Succinate is a liquid that is soluble in water and ethanol . It is stable under normal conditions, but can easily hydrolyze under strong acid or strong alkali conditions .

Scientific Research Applications

Metabolic and Health Benefits

  • Gut Health and Metabolism : Succinate, as a microbial metabolite in the gut, has been shown to play a significant role in modulating intestinal metabolism and immune function. For instance, dietary succinate supplementation in pigs has demonstrated improvements in intestinal epithelial barrier function, suggesting its potential as a nutritional target for enhancing gut health in animals (Li et al., 2019).
  • Obesity and Metabolic Disorders : Research on Parabacteroides distasonis indicates that succinate production by this gut microbiota member can alleviate obesity and metabolic dysfunctions in mice, such as reducing weight gain, hyperglycemia, and hepatic steatosis (Wang et al., 2019).

Nutritional Applications

  • Dietary Enhancements : A study on zebrafish highlighted that dietary succinate can positively influence growth, energy budget, nutritional metabolism, and gut microbiota composition, suggesting its usefulness as a feed additive in aquaculture (Ding et al., 2022).

Medical and Pharmacological Research

  • Cancer Research : The role of succinate in tumorigenesis and cancer progression has been discussed extensively. Elevated succinate levels and succinate dehydrogenase gene mutations have been linked to various malignancies, pointing to its potential as a target in anticancer therapy (Zhao et al., 2017).

Biochemical and Cellular Studies

  • Cellular Metabolism and Signaling : Succinate's role extends beyond metabolism, serving as a signaling molecule. It activates immune cells and stabilizes specific transcription factors, contributing to cellular activation and inflammatory responses (Mills & O’Neill, 2014).

Additional Applications

  • Chemical Synthesis : Research in chemical synthesis, such as the synthesis of diethyl 2-(3-methoxypropyl) succinate, showcases the utility of succinic acid derivatives in creating novel compounds for various applications (Wen-hao, 2009).

properties

IUPAC Name

bis(2-ethoxyethyl) butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O6/c1-3-15-7-9-17-11(13)5-6-12(14)18-10-8-16-4-2/h3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWQUTKGVXGTROS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC(=O)CCC(=O)OCCOCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501021195
Record name Bis(2-ethoxyethyl) butanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501021195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethoxyethyl succinate

CAS RN

26962-29-8
Record name Diethoxyethyl succinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026962298
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(2-ethoxyethyl) butanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501021195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIETHOXYETHYL SUCCINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1B8ZV94R9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
JY Yeon, JM Seo, JT Bae, CH Lee, SG Lee… - Journal of the Korean …, 2014 - koreascience.kr
In this study, we measured the effects of UV protection efficiency of the polarity of oil, the type of emulsion, the viscosity of product, the type of thickener and light stabilizer in sunscreen. …
Number of citations: 7 koreascience.kr
RK Subedi, JP Ryoo, C Moon, MK Chun… - Journal of Pharmaceutical …, 2012 - Springer
… Among the enhancers screened, Brij ® 30, Brij ® 52, IPM, glycerol and diethoxyethyl succinate were associated with the significant enhancing effect. Brij ® 30 provided highest …
Number of citations: 21 link.springer.com
MK Chun, K Hossain, SH Choi, SJ Ban, H Moon… - Journal of …, 2012 - Springer
… Diisopropyl adipate, diethoxyethyl succinate, and oleyl oleate were obtained from Croda (Parsippany, NJ, USA). Ethoxydiglycol (Transcutol®) was obtained from Gattefosse (Saint-priest…
Number of citations: 23 link.springer.com
S Carradori, G Zengin - Saffron, 2021 - Elsevier
Crocus sativus L., widely known as saffron spice, has been used in the most ancient traditional and folk medicines for a long time. Nowadays, a large plethora of experimental evidence …
Number of citations: 0 www.sciencedirect.com
JY Kim, BH Kim, SW Kim - … of Korean Society of Occupational and …, 2021 - koreascience.kr
Objectives: This study evaluated the skin permeability of lawsone in henna hair dyes to understand the exposure characteristics of henna hair dyes in the human body. It examined the …
Number of citations: 0 koreascience.kr
M Bährle-Rapp, M Bährle-Rapp - Springer Lexikon Kosmetik und …, 2007 - Springer
154 Dickdarm Dickdarm. Intestinum crassum; der an den Dünndarm angeschlossene kürzere und dickere, ca. 1,5 m lange Abschnitt d Page 1 D 154 Dickdarm Dickdarm. Intestinum crassum; …
Number of citations: 0 link.springer.com
C Delhomme - 2011 - mediatum.ub.tum.de
One strategy to reduce the costs of the production of chemicals from renewable resources consists in combining fermentation and catalysis to avoid the expensive purification of the bio-…
Number of citations: 3 mediatum.ub.tum.de
R der Haut - 2001 - Springer
Dauerpigmentierung. Unter der Einwirkung von UV-B-Strahlen erfolgt die Herstellung von Pigmenten in den Melanozyten. Die Bräunung wird erst nach einigen Tagen sichtbar, wenn …
Number of citations: 0 link.springer.com
B Limonen, G Elemen, C Geranylazetat, W Möhre - Springer
Methode: 1. Haare einmal waschen, dabei die Kopfhaut nicht massieren. 2. Die Haare auf Wickler drehen (Der Lockenwickler bestimmt die gewünschte Form der Welle). 3. Das …
Number of citations: 2 link.springer.com
DI Haarkonditionierungsmittel - 2020 - Springer
D | SpringerLink Skip to main content Advertisement SpringerLink Search Go to cart Search SpringerLink Search Book cover Springer Lexikon Kosmetik und Körperpflege pp 139–175…
Number of citations: 0 link.springer.com

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